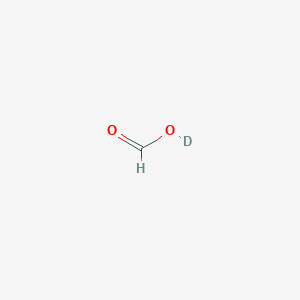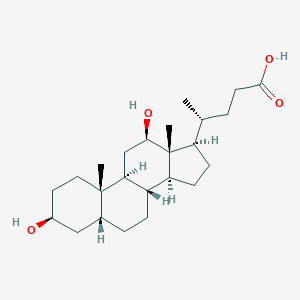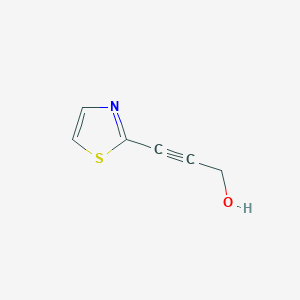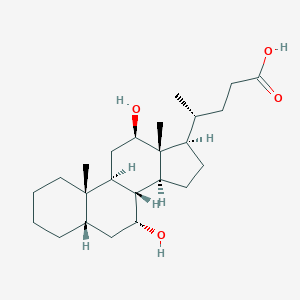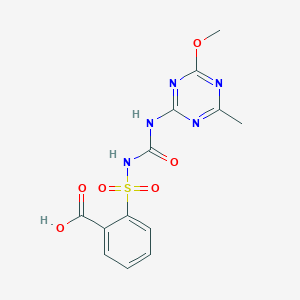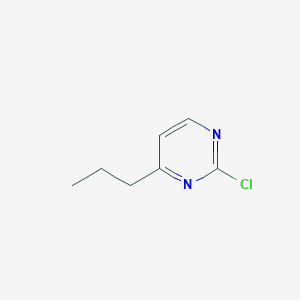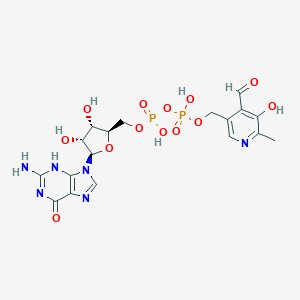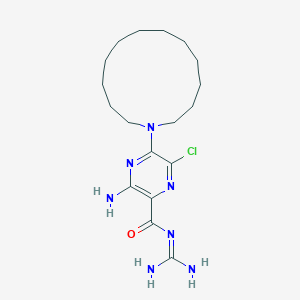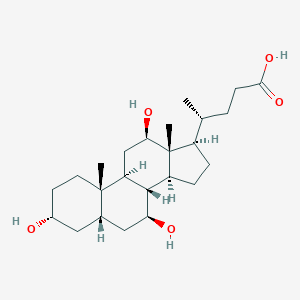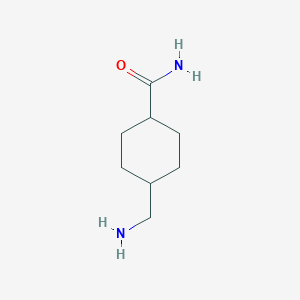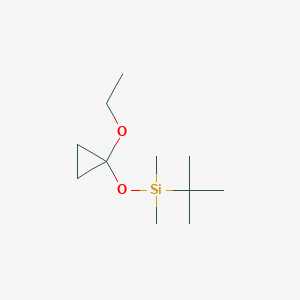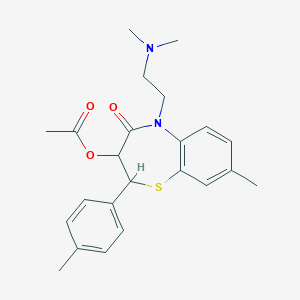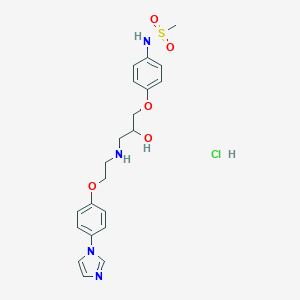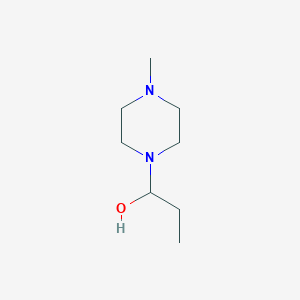
1-(4-Methylpiperazin-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)propan-1-ol is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine, which is a heterocyclic compound that has been extensively studied for its various biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-1-ol is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the cells. For example, it has been shown to inhibit the activity of certain enzymes and receptors, which are involved in various cellular processes.
Effets Biochimiques Et Physiologiques
1-(4-Methylpiperazin-1-yl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus. It has also been shown to inhibit the growth of certain bacteria and fungi. Moreover, it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Methylpiperazin-1-yl)propan-1-ol in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired biological effects. Moreover, it is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, appropriate precautions should be taken when handling this compound in the lab.
Orientations Futures
There are several future directions for the research on 1-(4-Methylpiperazin-1-yl)propan-1-ol. One of the potential areas of research is its use as a therapeutic agent for cancer. It has been shown to inhibit the growth of certain cancer cells and may have potential as a chemotherapeutic agent. Another potential area of research is its use as a neuroprotective agent. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders. Furthermore, the development of new derivatives of 1-(4-Methylpiperazin-1-yl)propan-1-ol with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-1-ol involves the reaction of 4-methylpiperazine with propylene oxide. The reaction is carried out under specific conditions, such as the presence of a catalyst and appropriate temperature and pressure. The yield of the synthesis method can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1-(4-Methylpiperazin-1-yl)propan-1-ol has been extensively used in scientific research for its various biological activities. It has been studied for its antiviral, antibacterial, and antifungal properties. It has also been investigated for its potential use as a therapeutic agent for cancer, diabetes, and neurological disorders.
Propriétés
Numéro CAS |
116311-00-3 |
|---|---|
Nom du produit |
1-(4-Methylpiperazin-1-yl)propan-1-ol |
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h8,11H,3-7H2,1-2H3 |
Clé InChI |
WTWFAHZMKQVREQ-UHFFFAOYSA-N |
SMILES |
CCC(N1CCN(CC1)C)O |
SMILES canonique |
CCC(N1CCN(CC1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



